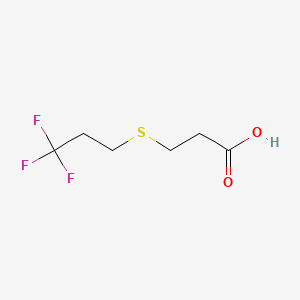
3-(3,3,3-Trifluoropropylsulfanyl)propanoic acid
Vue d'ensemble
Description
3-(3,3,3-Trifluoropropylsulfanyl)propanoic acid is an organofluorine compound with the molecular formula C6H9F3O2S. This compound is characterized by the presence of a trifluoropropyl group attached to a sulfanyl propanoic acid backbone. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,3,3-Trifluoropropylsulfanyl)propanoic acid typically involves the reaction of 3,3,3-trifluoropropylthiol with acrylate derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic addition of the thiol group to the acrylate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(3,3,3-Trifluoropropylsulfanyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluoropropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
3-(3,3,3-Trifluoropropylsulfanyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organofluorine compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 3-(3,3,3-Trifluoropropylsulfanyl)propanoic acid involves its interaction with various molecular targets. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function and activity .
Comparaison Avec Des Composés Similaires
- 3-(3,3,3-Trifluoropropyl)propanoic acid
- 3-(3,3,3-Trifluoropropyl)thioacetic acid
- 3-(3,3,3-Trifluoropropyl)thioethanol
Comparison: 3-(3,3,3-Trifluoropropylsulfanyl)propanoic acid is unique due to the presence of both a trifluoropropyl group and a sulfanyl group. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds that may lack one of these functional groups .
Propriétés
Numéro CAS |
65530-69-0 |
|---|---|
Formule moléculaire |
C6H8F3LiO2S |
Poids moléculaire |
208.2 g/mol |
Nom IUPAC |
lithium;3-(3,3,3-trifluoropropylsulfanyl)propanoate |
InChI |
InChI=1S/C6H9F3O2S.Li/c7-6(8,9)2-4-12-3-1-5(10)11;/h1-4H2,(H,10,11);/q;+1/p-1 |
Clé InChI |
WEQTXBLWLWRSCD-UHFFFAOYSA-M |
SMILES |
C(CSCCC(F)(F)F)C(=O)O |
SMILES canonique |
[Li+].C(CSCCC(F)(F)F)C(=O)[O-] |
Key on ui other cas no. |
65530-83-8 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













